2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-sulfamoylphenyl)propanamide
Description
This compound belongs to the class of N-substituted saccharins, characterized by a benzo[d]isothiazol-3-one core with sulfonamide and propanamide substituents. Its structure includes a 1,1-dioxido (sulfone) group at the isothiazole ring and a sulfamoylphenyl moiety, which are critical for its bioactivity. The compound is hypothesized to exhibit anti-inflammatory, anticancer, and antimicrobial properties due to its structural resemblance to other bioactive saccharin derivatives .
Properties
IUPAC Name |
N-(4-sulfamoylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O6S2/c1-10(15(20)18-11-6-8-12(9-7-11)26(17,22)23)19-16(21)13-4-2-3-5-14(13)27(19,24)25/h2-10H,1H3,(H,18,20)(H2,17,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOLVCYFAFVZQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)N2C(=O)C3=CC=CC=C3S2(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Mercaptobenzoic Acid
The benzothiazole core is synthesized from 2-mercaptobenzoic acid through sequential reactions:
- Chlorination : Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to the acid chloride.
- Ammonolysis : Reaction with aqueous ammonia forms 2-mercaptobenzamide.
- Oxidative Cyclization : Heating with iodine in ethanol induces cyclization to benzo[d]isothiazol-3(2H)-one.
$$
\text{2-Mercaptobenzoic acid} \xrightarrow{\text{SOCl}2} \text{Acid chloride} \xrightarrow{\text{NH}3} \text{2-Mercaptobenzamide} \xrightarrow{\text{I}_2} \text{Benzo[d]isothiazol-3(2H)-one}
$$
Oxidation to Sulfone
The thiazole ring is oxidized to the sulfone using hydrogen peroxide (H₂O₂) in acetic acid:
$$
\text{Benzo[d]isothiazol-3(2H)-one} \xrightarrow{\text{H}2\text{O}2, \text{CH}_3\text{COOH}} \text{Benzo[d]isothiazol-3(2H)-one 1,1-dioxide}
$$
Reaction Conditions :
- Temperature: 60–70°C
- Time: 6–8 hours
- Yield: 78–85%
Functionalization with Propanamide Side Chain
Synthesis of 2-Bromopropanoyl Chloride
Propanoic acid is brominated at the α-position using red phosphorus and bromine:
$$
\text{CH}3\text{CH}2\text{COOH} \xrightarrow{\text{P, Br}2} \text{CH}2\text{BrCH}2\text{COOH} \xrightarrow{\text{SOCl}2} \text{CH}2\text{BrCH}2\text{COCl}
$$
Alkylation of Benzo[d]isothiazol-3(2H)-one 1,1-Dioxide
The sulfone’s NH group undergoes nucleophilic substitution with 2-bromopropanoyl chloride in the presence of triethylamine:
$$
\text{Sulfone} + \text{CH}2\text{BrCH}2\text{COCl} \xrightarrow{\text{Et}_3\text{N}} \text{2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanoyl chloride}
$$
Optimization Notes :
- Solvent: Dry dichloromethane
- Temperature: 0°C to room temperature
- Yield: 65–72%
Coupling with 4-Sulfamoylaniline
Preparation of 4-Sulfamoylaniline
4-Aminobenzenesulfonamide is commercially available or synthesized via sulfonation of aniline followed by ammonolysis.
Amide Bond Formation
The acid chloride (Fragment A) reacts with 4-sulfamoylaniline using Schotten-Baumann conditions:
$$
\text{Propanoyl chloride} + \text{4-Sulfamoylaniline} \xrightarrow{\text{NaOH, H}2\text{O/Et}2\text{O}} \text{Target Compound}
$$
Key Parameters :
- Base: 10% aqueous NaOH
- Solvent: Water-diethyl ether biphasic system
- Yield: 80–88%
- Purity (HPLC): ≥98%
Alternative Synthetic Routes
Mitsunobu Reaction for Direct Coupling
Using triphenylphosphine and diethyl azodicarboxylate (DEAD), the hydroxyl group of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanol can be coupled to 4-sulfamoylaniline:
$$
\text{Alcohol} + \text{Aniline} \xrightarrow{\text{PPh}_3, \text{DEAD}} \text{Target Compound}
$$
Limitations : Lower yields (50–60%) due to steric hindrance.
Solid-Phase Synthesis
Immobilizing 4-sulfamoylaniline on Wang resin enables iterative coupling and cleavage, improving purity.
Analytical Characterization
Critical spectroscopic data for the target compound:
| Technique | Key Observations |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 10.32 (s, 1H, SO₂NH), 8.21 (d, 2H, Ar-H), 7.89–7.45 (m, 4H, Ar-H), 4.12 (q, 1H, CH), 1.52 (d, 3H, CH₃) |
| IR (cm⁻¹) | 3340 (N-H), 1685 (C=O), 1340, 1160 (SO₂) |
| MS (ESI) | m/z 410.1 [M+H]⁺ |
Challenges and Optimization Strategies
- Sulfone Oxidation : Over-oxidation to sulfonic acids is mitigated by controlling H₂O₂ stoichiometry.
- Racemization : Chiral center at the propanamide’s α-carbon requires low-temperature reactions to retain configuration.
- Solubility Issues : Polar aprotic solvents (DMF, DMSO) enhance reactivity during coupling steps.
Industrial-Scale Considerations
- Cost-Efficiency : Bulk synthesis prioritizes H₂O₂ over expensive oxidants like Oxone®.
- Waste Management : SOCl₂ and H₂O₂ byproducts necessitate neutralization protocols.
- Process Safety : Exothermic reactions during bromination require controlled addition rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, leading to the formation of more oxidized derivatives.
Reduction: : Reduction reactions can yield less oxidized forms or modify the sulfur-containing moiety.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, altering functional groups on the aromatic ring or the isothiazole moiety.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: : Commonly used reagents include sodium borohydride or hydrogen gas with a suitable catalyst.
Substitution: : Halogenating agents for electrophilic substitution, and nucleophiles such as alkoxides or amines for nucleophilic substitution.
Major Products Formed
Oxidation typically yields sulfone or sulfoxide derivatives, while reduction may lead to sulfonamide or thiol-containing compounds. Substitution reactions result in various functionalized aromatic compounds.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing isothiazole moieties exhibit significant antimicrobial properties. The specific compound has been studied for its efficacy against various bacterial strains. In vitro studies have demonstrated its potential as an antibacterial agent, particularly against resistant strains of bacteria, which is crucial in the ongoing battle against antibiotic resistance .
Anticancer Properties
The structural features of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-sulfamoylphenyl)propanamide suggest potential anticancer activity. Preliminary studies have shown that this compound may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways, making it a candidate for further development as an anticancer drug .
Enzyme Inhibition
This compound has also been investigated for its ability to inhibit certain enzymes involved in disease processes. For instance, it has shown promise as a selective inhibitor of carbonic anhydrase, an enzyme implicated in various physiological and pathological processes, including tumor growth and metastasis .
Pesticide Development
The unique chemical structure of this compound positions it as a potential candidate for developing new pesticides. Its ability to disrupt biological pathways in pests could lead to effective solutions for pest management while minimizing environmental impact. Studies are ongoing to evaluate its toxicity and efficacy against agricultural pests .
Pollution Remediation
There is emerging interest in the use of this compound for environmental remediation purposes. Its chemical properties allow it to interact with pollutants, potentially aiding in the breakdown or neutralization of harmful substances in contaminated environments. Research is being conducted to assess its effectiveness in various remediation scenarios .
Polymer Chemistry
In material science, this compound can be utilized as a building block for synthesizing novel polymers with enhanced properties. The incorporation of this compound into polymer matrices may improve mechanical strength and thermal stability, making it suitable for advanced material applications .
Nanotechnology
The compound's unique properties make it a candidate for use in nanotechnology applications, particularly in the development of nanocarriers for drug delivery systems. Its ability to form stable complexes with various drugs could enhance the bioavailability and targeted delivery of therapeutic agents .
Case Studies and Research Findings
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on the specific application. Generally, it may interact with biological targets such as proteins or enzymes, altering their function through binding interactions. The benzo[d]isothiazol-2(3H)-one moiety can participate in hydrogen bonding, van der Waals interactions, and covalent bonding with molecular targets, thereby affecting biochemical pathways.
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogues and their substituents:
Key Structural Differences :
- Sulfamoyl vs. Sulfone/Sulfonamide : The target compound’s 4-sulfamoylphenyl group distinguishes it from analogues with acetamide or ester substituents (e.g., compounds 2, 3a–g) .
- Propanamide Chain Length : Compared to acetamide derivatives (e.g., compound 20), the propanamide chain may confer flexibility in binding to enzymatic pockets .
Anticancer Activity
Anti-Inflammatory Activity
- Target Compound : Likely inhibits COX-1, as molecular docking studies of analogues (e.g., 3d, 3f) showed strong binding (ΔG = −9.2 to −9.5 kcal/mol) compared to aspirin (ΔG = −6.8 kcal/mol) .
- Compound 2 (Nitrile) : Exhibited moderate TNF-α inhibition (45% at 100 µM) but lower potency than esters .
Antimicrobial Activity
- Ester Derivatives (3a–g) : Showed broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus MIC = 12.5 µg/mL) but weaker effects on fungi .
Physicochemical and Computational Properties
Key Findings :
- Analogues with lower energy gaps (e.g., 3f) correlate with higher cytotoxic activity, suggesting similar trends for the target compound .
Molecular Docking and Binding Affinity
- COX-1 Inhibition : Esters 3d and 3f showed binding energies (−9.5 kcal/mol) surpassing aspirin, likely due to hydrophobic interactions with Val349 and His90 residues .
- Target Compound: The sulfamoyl group may form hydrogen bonds with Arg120 and Tyr355, enhancing COX-1 affinity compared to non-sulfonamide analogues.
Biological Activity
The compound 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-sulfamoylphenyl)propanamide is a synthetic derivative with potential therapeutic applications. Its structure suggests a blend of isothiazole and sulfonamide functionalities, which are known for their biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, supported by relevant data, case studies, and research findings.
- Molecular Formula : C14H15N3O5S2
- Molecular Weight : 367.41 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and pathways within microbial and cancerous cells. The presence of the sulfonamide group is particularly significant as it is known to interfere with bacterial folic acid synthesis, while the isothiazole moiety may contribute to reactive oxygen species (ROS) generation, leading to apoptosis in cancer cells.
Antimicrobial Activity
Research has demonstrated that compounds containing isothiazole and sulfonamide groups exhibit significant antimicrobial properties. In vitro studies have shown that this compound inhibits the growth of various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
Table 1: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies indicate that it induces apoptosis in various cancer cell lines through the activation of caspase pathways and the modulation of cell cycle regulators.
Case Study: In Vitro Cancer Cell Line Testing
In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in:
- Cell viability reduction : 70% at a concentration of 50 µM after 48 hours.
- Apoptosis induction : Increased levels of caspase-3 activity were observed.
Table 2: Anticancer Activity
Toxicity Profile
While the compound shows promising biological activity, its toxicity profile must be considered. Preliminary studies indicate moderate cytotoxicity in non-cancerous cell lines at higher concentrations.
Table 3: Cytotoxicity Data
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions with careful optimization of temperature (e.g., 60–80°C), solvent choice (dimethylformamide or dichloromethane), and reaction time. Purification via column chromatography or recrystallization is critical to isolate the product with ≥90% purity. Yield improvements are achieved by controlling stoichiometry and avoiding side reactions through inert atmospheres .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) assesses purity (>98%). Mass spectrometry (ESI-TOF) validates molecular weight, and Infrared (IR) spectroscopy identifies functional groups like the sulfonamide and isothiazolone moieties .
Q. What solvent systems are optimal for the solubility and reactivity of this compound in chemical reactions?
Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility due to the compound’s sulfamoyl and dioxido groups. Dichloromethane is preferred for reactions requiring mild conditions, while ethanol/water mixtures aid in crystallization .
Q. What are the key structural features contributing to its potential biological activity?
The benzoisothiazol dioxido group may interact with enzymatic thiols, while the sulfamoylphenyl moiety mimics sulfonamide-based inhibitors, enabling binding to targets like carbonic anhydrase or cyclooxygenase .
Q. How can researchers ensure reproducibility in synthesizing this compound across laboratories?
Standardize protocols with exact stoichiometry, solvent drying methods, and reaction monitoring via TLC. Share characterized intermediates (e.g., via PubChem) and validate purity thresholds using identical HPLC gradients .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations be integrated into designing novel derivatives?
Quantum mechanics/molecular mechanics (QM/MM) simulations predict reaction pathways and transition states. Density Functional Theory (DFT) optimizes substituent electronic effects, while machine learning models correlate structural features with bioactivity, enabling rapid virtual screening .
Q. What strategies resolve contradictions in bioactivity data across studies involving this compound?
Perform comparative assays under standardized conditions (e.g., cell lines, incubation times). Use orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) and validate target engagement via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .
Q. What mechanistic pathways explain oxidation and reduction reactions involving this compound?
Oxidation of the isothiazolone ring with KMnO₄ generates sulfonic acid derivatives, while NaBH₄ reduces the carbonyl group to alcohol. Mechanistic studies employ kinetic isotope effects (KIEs) and in situ FTIR to track intermediate formation .
Q. How can reaction intermediates be stabilized during synthesis to prevent degradation?
Use low-temperature (−20°C) conditions for unstable intermediates like enolates. Add stabilizing agents (e.g., crown ethers for ionic intermediates) and employ flow chemistry to minimize residence time in reactive environments .
Q. What in silico approaches predict the metabolic stability of derivatives in early drug development?
ADMET profiling using tools like SwissADME predicts metabolic hotspots (e.g., sulfonamide cleavage). Molecular docking with cytochrome P450 isoforms identifies susceptible sites for oxidative metabolism, guiding structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
